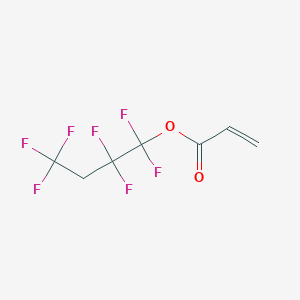
N-Methyl-N-phenyl-N'-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-phenyl-N’-ethylurea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the nitrogen atoms are substituted with methyl, phenyl, and ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-ethylurea can be synthesized through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is still widely used due to its efficiency.
Industrial Production Methods
Industrial production of N-Methyl-N-phenyl-N’-ethylurea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
N-Methyl-N-phenyl-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.
科学研究应用
N-Methyl-N-phenyl-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N-Methyl-N-phenyl-N’-ethylurea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
N-Methyl-N’-phenylurea: Similar structure but lacks the ethyl group.
N-Phenyl-N’-methylurea: Another similar compound with different substituents.
N,N’-Disubstituted thiourea: Thiourea derivatives with similar applications.
Uniqueness
N-Methyl-N-phenyl-N’-ethylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
52073-04-8 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-ethyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C10H14N2O/c1-3-11-10(13)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13) |
InChI 键 |
GOVFUKDUNFENCA-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)N(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


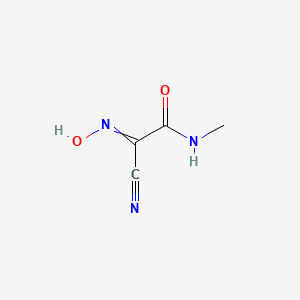
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

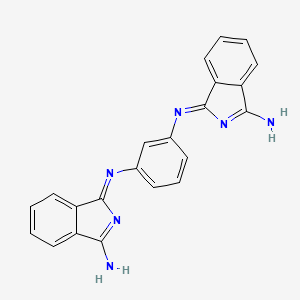

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
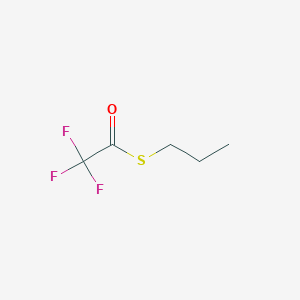
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

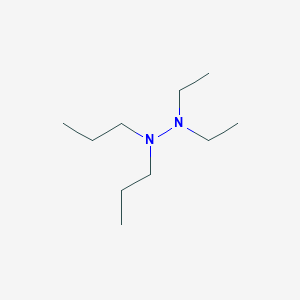


![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
